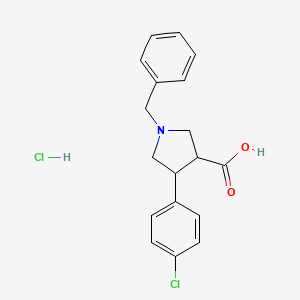

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 2459946-49-5) is a pyrrolidine-based small molecule featuring a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3, which is stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and stability, making it suitable for pharmacological and crystallographic studies . Its stereochemistry, noted as (3R,4R) in structural databases, underscores the importance of configuration in its physicochemical and biological behavior. The compound is supplied globally by multiple vendors, reflecting its relevance in medicinal chemistry and materials science research .

Properties

IUPAC Name |

1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXNHBOBQLZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, functional group modifications, and stereochemistry. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

- In contrast, the nitro group in PI-25425 increases reactivity but may reduce metabolic stability .

- Electron-Donating Groups (OCH₃):

- Functional Group Modifications:

Stereochemical and Configurational Impact

- The (3R,4R) configuration in the target compound (CAS 2459946-49-5) contrasts with the (3S,4R) configuration in the methoxy analog (CAS 5206). Such stereochemical differences can drastically alter molecular recognition, as seen in enantioselective binding to receptors or enzymes .

- The (±)-(3R,4S) configuration in the urea-containing analog () introduces axial chirality, further diversifying its pharmacological profile .

Biological Activity

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative with significant biological activity. Its molecular formula is CHClNO and it has a molecular weight of 352.26 g/mol. This compound has garnered attention in pharmacological research due to its potential antibacterial, antifungal, and anticancer properties.

Antibacterial and Antifungal Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antibacterial and antifungal activities. In vitro studies have shown that certain pyrrolidine compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a study evaluating several alkaloids found that specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid HCl | TBD | TBD |

The presence of halogen substituents, such as the chlorophenyl group in this compound, is often linked to enhanced bioactivity, indicating a structure-activity relationship that warrants further investigation .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In one notable study, derivatives of pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that compounds with the 4-chlorophenyl substitution exhibited reduced viability in cancer cells, suggesting a promising anticancer activity .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Compound C | A549 | 64 | |

| Compound D | HSAEC1-KT | 78–86 | |

| 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid HCl | TBD | TBD |

The cytotoxicity observed in non-cancerous cells indicates the need for careful evaluation of therapeutic indices when considering these compounds for clinical applications.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study evaluated various pyrrolidine derivatives against multidrug-resistant pathogens. While some compounds showed no activity against Gram-negative bacteria, others exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Efficacy : In another study focusing on the structure-activity relationship, the incorporation of different substituents on the pyrrolidine ring significantly influenced the anticancer properties. The presence of electron-withdrawing groups like chlorine was found to enhance the cytotoxic effects against cancer cell lines .

Preparation Methods

Formation of the Pyrrolidine Ring

Chiral Resolution and Stereochemical Control

- The compound is synthesized initially as a racemic mixture.

- Chiral resolution is achieved by methods such as chiral chromatography (e.g., using Chiralpak AD-H columns with UV detection) or by employing chiral auxiliaries during synthesis to favor the (3S,4R) enantiomer.

- Confirmation of stereochemistry is performed by X-ray crystallography , NMR spectroscopy (COSY, NOESY), polarimetry , and high-resolution mass spectrometry to ensure enantiomeric purity and structural integrity.

Industrial Scale Preparation

- Large-scale synthesis optimizes reaction parameters to maximize yield and purity while minimizing environmental impact.

- Continuous flow reactors and automated systems are employed to enhance reaction control, scalability, and reproducibility.

- The industrial process focuses on reducing the use of hazardous solvents and reagents, improving safety and cost-effectiveness.

Detailed Stepwise Synthetic Procedure (Generalized)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form pyrrolidine ring | 1,3-dipolar cycloaddition under acidic or catalytic conditions | Precursor amino acid derivatives or nitrone intermediates used |

| 2 | N-Benzylation | Reaction with benzyl halide in presence of strong base (e.g., NaH, K2CO3) | Solvent: DMF or DMSO; temperature controlled to avoid side reactions |

| 3 | Introduction of 4-chlorophenyl group | Nucleophilic substitution or addition reaction | Requires strong base, polar aprotic solvent |

| 4 | Chiral resolution | Chiral HPLC or use of chiral auxiliaries | Ensures isolation of (3S,4R) enantiomer |

| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Enhances compound stability and handling |

Research Findings on Preparation Optimization

- Reaction temperature, solvent choice, and base strength critically influence yield and stereochemical outcome.

- Use of mild bases and controlled addition rates during benzylation and chlorophenyl substitution improve selectivity and reduce by-products.

- Continuous flow synthesis has demonstrated improved reproducibility and scalability compared to batch processes.

Comparative Table of Preparation Methods

| Aspect | Batch Synthesis | Continuous Flow Synthesis | Notes |

|---|---|---|---|

| Reaction Control | Moderate | High | Continuous flow allows precise temperature and mixing control |

| Scalability | Limited by batch size | Easily scalable | Flow reactors enable large-scale production |

| Yield | Variable (60-85%) | Higher (up to 90%) | Optimized conditions in flow improve yield |

| Environmental Impact | Higher solvent use | Reduced solvent and waste | Flow process is greener |

| Chiral Resolution | Post-synthesis chromatographic separation | Possible inline chiral separation | Inline methods under development |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can experimental parameters be optimized?

- Methodological Answer : A multi-step synthesis approach is common. For example, condensation of 4-chlorophenyl precursors with pyrrolidine derivatives, followed by benzylation and acid hydrolysis. Reaction conditions (e.g., palladium catalysts, DMF solvent) from analogous compounds (e.g., oxazolo-pyridine synthesis in ) can be adapted. Optimize yields by controlling stoichiometry (e.g., 1.2–1.5 equivalents of benzyl chloride) and reaction time (12–24 hours). Post-synthesis, precipitate the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry and confirm the benzyl/chlorophenyl substituent positions .

- NMR spectroscopy : Compare H and C spectra with structurally similar compounds (e.g., trans-4-(4-chlorophenyl)pyrrolidine derivatives in ). Key signals include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 351.06 g/mol, as per ) .

Q. What solubility characteristics should researchers anticipate for this compound?

- Methodological Answer : The hydrochloride salt improves aqueous solubility. Test solubility in:

- Polar solvents : Water (limited solubility; ~5–10 mg/mL), methanol, DMSO.

- Non-polar solvents : Ethyl acetate, dichloromethane (low solubility). Use sonication or gentle heating (30–40°C) to enhance dissolution. Solubility data for related pyrrolidine hydrochlorides (e.g., ) suggest pH-dependent behavior; adjust to pH 3–4 for optimal stability .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can enantiomeric purity be validated?

- Methodological Answer : The (3R,4S) or (3S,4R) configurations (e.g., ) may affect receptor binding. To assess:

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with standards (if available).

- Circular dichroism (CD) : Correlate optical activity with computational models (e.g., DFT calculations) to confirm absolute configuration.

- Biological assays : Test enantiomers against target enzymes (e.g., kinases) to determine IC differences. For example, trifluoromethyl-pyrrolidines ( ) show stereospecific metabolic stability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or ion channels). Parameterize the force field for the chlorophenyl group’s electrostatic interactions.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA).

- QSAR modeling : Train models using pyrrolidine derivatives (e.g., ) to predict ADMET properties. Include descriptors like logP (estimated 2.1–2.5) and topological polar surface area (~70 Ų) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, catalyst purity). For example, notes Pd catalysts degrade if exposed to moisture.

- Analytical cross-validation : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with LC-MS to detect impurities (e.g., unreacted benzyl chloride).

- Byproduct analysis : Use F NMR (if applicable) or IR spectroscopy to identify halogenated intermediates. For conflicting yield data, optimize workup steps (e.g., recrystallization from ethanol/water) .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric excess?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to maintain precise temperature control (e.g., 0–5°C for sensitive intermediates).

- Catalyst recycling : Use immobilized palladium nanoparticles (Pd/C or Pd-AlO) to reduce metal leaching.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time.

- Crystallization optimization : Use anti-solvent addition (e.g., tert-butyl methyl ether) to enhance crystal purity. Reference large-scale methods for piperidone derivatives ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.